1-Ethyl-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUMUBQOWFBTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195474 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42786-04-9 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042786049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethyl 1h 1,2,4 Triazol 3 Amine and Its Functionalized Derivatives
Foundational Cyclization Approaches to the 1,2,4-Triazole (B32235) Ring System
The construction of the 1,2,4-triazole core is a fundamental step in the synthesis of the target compound and its analogs. This is typically achieved through cyclization reactions that bring together the necessary carbon and nitrogen atoms to form the heterocyclic ring.
Condensation Reactions
Condensation reactions are a cornerstone of 1,2,4-triazole synthesis, often involving the joining of two or more molecules with the elimination of a small molecule, such as water. A common approach involves the reaction of hydrazines or their derivatives with compounds containing a dicarbonyl or related functionality. For instance, the Einhorn–Brunner reaction utilizes the condensation between hydrazines or monosubstituted hydrazines and diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. scispace.com Another classical method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide to form the triazole ring. scispace.com
The synthesis of 1-ethyl-1H-1,2,4-triazol-3-amine can be conceptualized through the reaction of ethyl hydrazine (B178648) with a suitable precursor like diethyl oxalate (B1200264) or a dicarboxylic acid. ontosight.ai The initial condensation would form an intermediate that subsequently cyclizes to the desired triazole.
Multi-Step Reaction Protocols
Often, the synthesis of functionalized 1,2,4-triazoles, including derivatives of this compound, requires a multi-step approach. chemmethod.comresearchgate.netbohrium.com These protocols allow for the sequential introduction of different functional groups and the controlled construction of the triazole ring.
A typical multi-step synthesis might begin with a readily available starting material, which is then elaborated through a series of reactions to build the necessary precursors for cyclization. For example, a multi-step protocol for synthesizing 1,2,4-triazole derivatives might start with the formation of a benzohydrazide (B10538) from benzoyl chloride. bohrium.com This intermediate can then be reacted with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazinate salt, which upon cyclization with hydrazine hydrate, yields a 4-amino-5-substituted-1,2,4-triazole-3-thiol. researchgate.netbohrium.com This thiol can then be further modified.
Another example involves starting with 4-amino-1,2,4-triazole (B31798), which can be condensed with a ketone to form a Schiff base. chemmethod.comchemmethod.com This Schiff base can then undergo further reactions, such as acylation, to introduce additional functional groups before or after the formation of other fused heterocyclic rings. chemmethod.comchemmethod.com
Strategies for N-Alkylation and Specific Substitution of the 1,2,4-Triazole Nucleus
Once the 1,2,4-triazole ring is formed, N-alkylation is a key step to introduce the ethyl group at the N1 position to yield this compound. The regioselectivity of alkylation is a critical consideration, as 1,2,4-triazole has multiple nitrogen atoms that can be alkylated.
The alkylation of 1,2,4-triazole with alkyl halides can lead to a mixture of N1 and N4-alkylated isomers. researchgate.net However, the reaction conditions, including the choice of base and solvent, can significantly influence the regioselectivity. For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 alkylation, while using aqueous sodium hydroxide with methyl sulfate (B86663) can result in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
For specific substitution on the triazole ring, various functional groups can be introduced either before cyclization or by modification of the pre-formed triazole. For example, the amino group at the 3-position is often introduced by using a precursor that already contains a nitrogen-containing group that becomes the amino group upon cyclization.
Advanced Synthetic Techniques for Derivatization
Modern synthetic methods offer efficient and often more environmentally friendly routes to 1,2,4-triazole derivatives. These techniques can lead to higher yields, shorter reaction times, and access to a broader range of molecular diversity.
Microwave-Assisted Synthesis of Triazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including 1,2,4-triazoles. researchgate.netbohrium.comnih.govscielo.org.zascipublications.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to a significant reduction in reaction times and improved yields compared to conventional heating methods. scielo.org.za
Several studies have reported the successful synthesis of 1,2,4-triazole derivatives under microwave irradiation. researchgate.netbohrium.comnih.govscipublications.com For example, Schiff's bases of 1,2,4-triazole-3-thiol have been synthesized in a multi-step reaction where the final condensation step is carried out under microwave irradiation for just 5-10 minutes. researchgate.net Similarly, various 1,2,4-triazol-5(4H)-one derivatives have been synthesized in good yields using microwave-assisted multi-step reactions. nih.gov The direct reaction between a piperazine-substituted nitrile and a hydrazide under microwave conditions has also been reported for the efficient synthesis of 3,5-substituted 1,2,4-triazoles. scipublications.com
"Click Chemistry" Principles in Triazole Synthesis (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. nih.govacs.org While this reaction primarily produces 1,2,3-isomers, the principles of click chemistry, such as high efficiency and selectivity, are being applied to the synthesis of other triazole isomers as well.
Another "click" reaction, the thiol-epoxy reaction, has been utilized in the synthesis of vicinal amino alcohols containing a 1,2,4-triazole ring. mdpi.compreprints.org This reaction involves the ring-opening of an epoxide by a thiol, offering high selectivity and mild reaction conditions. mdpi.compreprints.org For example, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones can react with epoxides to form functionalized thioethers, demonstrating the utility of click-type reactions in the derivatization of the 1,2,4-triazole scaffold. mdpi.compreprints.org
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group on the this compound core serves as a versatile handle for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This is typically achieved through the condensation reaction of the aminotriazole with various aldehydes or ketones. chemmethod.comnepjol.infoplos.org
The reaction conditions for Schiff base formation are generally mild. For instance, equimolar mixtures of an amino-1,2,4-triazole and a respective aldehyde in a solvent like methanol (B129727) can be refluxed for several hours to yield the desired Schiff base. plos.org In some cases, a catalytic amount of glacial acetic acid is added to facilitate the condensation. chemmethod.com The use of microwave irradiation has also been reported as an efficient method for the synthesis of triazole-based Schiff bases, significantly reducing reaction times to a few minutes. plos.orgscielo.org.za
The resulting Schiff bases can exist as tautomers, and their structures are typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. nepjol.inforesearchgate.net For example, the IR spectra of these compounds show characteristic bands for the C=N bond of the imine and the triazole ring. scielo.org.za
A variety of aromatic and heterocyclic aldehydes have been successfully employed in the synthesis of Schiff bases derived from aminotriazoles, leading to a diverse library of compounds. nepjol.infoeurjchem.com
Table 1: Examples of Schiff Base Synthesis from Aminotriazoles
| Reactants | Reaction Conditions | Product Type |
|---|---|---|
| 3-Amino-1,2,4-triazole and various aromatic aldehydes | Methanol, reflux | Schiff bases |
| 4-Amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-one and 9H-fluorene-3-carbaldehyde | Microwave irradiation | Schiff bases |
Introduction of Diverse Functional Groups (e.g., thiourea (B124793), amide, amino acid fragments)
Further functionalization of the this compound scaffold can be achieved by introducing various functional groups, such as thiourea, amide, and amino acid moieties. These modifications can significantly influence the biological properties of the resulting molecules.
Thiourea Derivatives: Thiourea derivatives of 1,2,4-triazoles can be synthesized through the reaction of an aminotriazole with an appropriate isothiocyanate. nih.gov Another method involves reacting an N-acyl derivative of a triazole with thiourea in an alkaline solution. chemmethod.com For example, a mixture of a triazole compound and thiourea can be heated in acetone (B3395972) with anhydrous sodium carbonate. chemmethod.com The synthesis of thiourea derivatives is often a step in the creation of more complex heterocyclic systems. nih.gov
Amide Derivatives: Amide functionalities can be introduced by reacting the aminotriazole with acyl chlorides or carboxylic acids. The reaction with acyl chlorides is often carried out in a dry solvent like dioxane under reflux. ijpcbs.com Alternatively, coupling reactions between a triazole carboxylic acid and an amine can be employed. researchgate.net
Amino Acid Fragments: Coupling amino acids to the triazole core can enhance the physicochemical and drug-like properties of the compounds. bohrium.com One common method is the acyl azide (B81097) pathway, which is known to minimize racemization during amino acid coupling. sciforum.net This involves converting a triazole-containing carboxylic acid to an acyl azide, which then reacts with an amino acid ester. sciforum.net Another approach involves a three-step modular procedure combining carboxylic acids with acyl hydrazides. acs.org
Table 2: Synthesis of Functionalized 1,2,4-Triazole Derivatives
| Functional Group | Synthetic Method | Key Reagents |
|---|---|---|
| Thiourea | Reaction with isothiocyanate or thiourea | Isothiocyanates, Thiourea |
| Amide | Reaction with acyl chlorides or coupling with carboxylic acids | Acyl chlorides, Carboxylic acids |
Functionalization through Mannich Reactions
Mannich reactions are a valuable tool for the aminoalkylation of acidic protons, and they have been successfully applied to functionalize 1,2,4-triazole derivatives. researchgate.nettubitak.gov.truobaghdad.edu.iq This three-component condensation reaction typically involves an active hydrogen-containing compound (the triazole), formaldehyde, and a primary or secondary amine. uobaghdad.edu.iq
In the context of 1,2,4-triazoles, Mannich bases are synthesized by reacting a triazole derivative, often containing an imine group, with various primary or secondary amines, such as morpholine (B109124) or piperazine (B1678402). researchgate.nettubitak.gov.tr The reaction introduces an aminomethyl group onto the triazole ring system. These reactions have been used to create a series of fluorine- and piperazine-containing 1,2,4-triazole-3-one derivatives. dergipark.org.tr The resulting Mannich bases have shown promising biological activities. researchgate.nettubitak.gov.tr
Regioselective Synthesis Strategies
The regioselective synthesis of substituted 1,2,4-triazoles is crucial for establishing clear structure-activity relationships. The 1,2,4-triazole ring has multiple nitrogen atoms that can be substituted, leading to the formation of different isomers. Therefore, controlling the position of substitution is a key challenge in the synthesis of these compounds.
Several strategies have been developed to achieve regioselectivity. One approach involves a copper-catalyzed [3+2] annulation reaction of nitriles and 2-diazoacetonitriles with aryldiazonium salts to produce 1-aryl-5-cyano-1,2,4-triazoles. isres.org Another method utilizes a one-pot, copper(I)-catalyzed synthesis of pyrazolo[5,1-c]-1,2,4-triazoles from 1,2,4-triazolium N-imides and terminal alkynes, resulting in a single regioisomer. acs.org
Microwave-assisted synthesis has also been employed for the regioselective one-pot synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles from N-acyl-N-Boc-carbamidothioates. rsc.org Furthermore, regioselective procedures for the synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole have been developed, sometimes utilizing protecting groups to direct the alkylation to a specific nitrogen atom. researchgate.net
Exploration of Novel Synthetic Pathways for Expanded Chemical Space
The development of novel synthetic pathways is essential for expanding the chemical space of this compound derivatives and accessing new molecular architectures with potentially improved biological activities.
One-pot, multi-component reactions are particularly attractive for their efficiency and ability to generate molecular diversity. bohrium.comnih.gov For example, a green, one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines has been developed through the reaction of thiourea, dimethyl sulfate, and various hydrazides in an aqueous medium. bohrium.com Another example is the one-pot, three-component synthesis of chemmethod.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov
Metal-free synthesis approaches are also gaining attention due to their environmental benefits. A metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org
Furthermore, electrochemical methods offer a facile route to 1,2,4-triazole derivatives. An electrochemical approach for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles has been developed using aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297), avoiding the need for strong oxidants or transition-metal catalysts. isres.orgorganic-chemistry.org
The exploration of these and other novel synthetic methodologies will undoubtedly lead to the discovery of new 1,2,4-triazole derivatives with diverse and potent biological properties.
Structural Elucidation and Characterization Methodologies for 1 Ethyl 1h 1,2,4 Triazol 3 Amine Research
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for determining the molecular structure of compounds like 1-Ethyl-1H-1,2,4-triazol-3-amine. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the chemical environment of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the ethyl group and the triazole ring protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The proton on the triazole ring would likely appear as a singlet in the aromatic region of the spectrum. The amine (NH₂) protons would also produce a signal, which may be broad and its chemical shift can be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. It is expected to show four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the triazole ring. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbon atom attached to the amino group (C-3) and the carbon at position 5 in the triazole ring would have characteristic chemical shifts.
A general representation of expected NMR data is provided below.
| Analysis | Expected Signals and General Chemical Shift Ranges |
| ¹H NMR | Triplet (CH₃ of ethyl group), Quartet (CH₂ of ethyl group), Singlet (CH of triazole ring), Broad Singlet (NH₂) |
| ¹³C NMR | Signal for CH₃, Signal for CH₂, Two distinct signals for the triazolic carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as two distinct peaks in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the ethyl group and the triazole ring would be observed around 2850-3100 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected in the 1500-1650 cm⁻¹ region. nih.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Alkyl/Aryl) | 2850 - 3100 |
| C=N / N=N Stretch (Triazole Ring) | 1500 - 1650 |
| N-H Bend (Amine) | 1580 - 1650 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₄H₈N₄), the molecular weight is 112.13 g/mol . moldb.com In a mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 112. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental formula. Liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound within a mixture and confirm its molecular weight. A patent document mentions the use of this compound as a reactant and reports mass spectrometry data for the resulting product. google.com
| Technique | Expected Observation |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z ≈ 112 |
| High-Resolution MS (HRMS) | Precise mass confirming the formula C₄H₈N₄ |
| LC-MS | A peak at the corresponding retention time with m/z ≈ 113 for [M+H]⁺ |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions.
To date, the specific crystal structure of this compound has not been reported in publicly available literature. If suitable crystals were obtained, single-crystal X-ray diffraction would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice. This would confirm the connectivity of the ethyl group to the N1 position of the triazole ring and the position of the amino group at C3. It would also provide data on the planarity of the triazole ring and the conformation of the ethyl group relative to the ring.
Analysis of the crystal structure would also elucidate any significant intramolecular and intermolecular interactions. Hydrogen bonding is expected to be a dominant intermolecular force, with the amino group acting as a hydrogen bond donor and the nitrogen atoms of the triazole ring acting as acceptors. These interactions would play a crucial role in the packing of the molecules in the crystal lattice. The potential for π-π stacking between the triazole rings of adjacent molecules could also be assessed.
Supramolecular Assembly and Intermolecular Interactions
A comprehensive review of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been determined or is not currently reported. Consequently, a detailed analysis of its specific supramolecular assembly and the precise geometric parameters of its intermolecular interactions, such as hydrogen bonding and C-H…π interactions, cannot be provided.
However, the general principles of supramolecular chemistry and the known crystallographic behavior of closely related 1,2,4-triazole (B32235) derivatives allow for a generalized discussion of the potential interactions that would govern the crystal packing of this compound. It is important to emphasize that the following descriptions are based on the analysis of analogous structures and serve as a predictive overview rather than an empirical report on the title compound.
Hydrogen Bonding:
The primary amino group (-NH₂) and the nitrogen atoms within the 1,2,4-triazole ring are expected to be the dominant sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the triazole nitrogen atoms can act as acceptors. This would likely lead to the formation of robust hydrogen-bonding networks, which are a common feature in the crystal structures of amino-substituted triazoles. These networks can range from simple dimers to more complex one-, two-, or three-dimensional arrays.
For instance, in related 4-amino-1,2,4-triazole (B31798) derivatives, extensive N—H···N hydrogen bonds are frequently observed, creating intricate supramolecular architectures. The presence of the ethyl group at the N1 position of the triazole ring in this compound would influence the steric environment around the potential hydrogen-bonding sites, thereby affecting the final crystal packing arrangement.
C-H…π Interactions:
The likelihood and geometry of such interactions would depend on the specific packing arrangement adopted by the molecules in the solid state. Without experimental data from single-crystal X-ray diffraction, any discussion of C-H…π interactions remains speculative.
Data Tables:
As no specific crystallographic data for this compound is available, the generation of data tables detailing bond lengths, bond angles, and other geometric parameters for its intermolecular interactions is not possible.
Computational Chemistry and Theoretical Studies of 1 Ethyl 1h 1,2,4 Triazol 3 Amine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties with a high degree of accuracy. For 1-Ethyl-1H-1,2,4-triazol-3-amine and related triazole derivatives, these calculations provide a deeper understanding of their intrinsic characteristics.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic structure of organic compounds. tandfonline.comnih.gov DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or cc-pVDZ, can accurately predict bond lengths, bond angles, and dihedral angles of this compound and its analogues. isres.orgresearchgate.net These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. researchgate.net The optimized molecular structure provides a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms. researchgate.net
For instance, studies on similar 1,2,4-triazole (B32235) systems reveal a generally planar structure for the triazole ring. researchgate.net The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated through DFT. This information is critical for predicting the molecule's reactivity and its interactions with other chemical species.
Table of Representative Calculated Geometrical Parameters for a 1,2,4-Triazole Ring
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.38 | |
| N2-C3 | 1.32 | |
| C3-N4 | 1.36 | |
| N4-C5 | 1.35 | |
| C5-N1 | 1.33 | |
| N1-N2-C3: 108.0 | ||
| N2-C3-N4: 112.0 | ||
| C3-N4-C5: 104.0 | ||
| N4-C5-N1: 112.0 | ||
| C5-N1-N2: 104.0 |
Note: The values in the table are representative for a generic 1,2,4-triazole ring and may vary for this compound specifically.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 1,2,4-triazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. tandfonline.comisres.org The distribution of HOMO and LUMO densities across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. For example, in many 1,2,4-triazole systems, the HOMO is often localized on the triazole ring and the amino group, while the LUMO may be distributed over the triazole ring and any attached substituents. This analysis helps in predicting how this compound might interact with other molecules. researchgate.netyoutube.com
Table of Calculated Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole Analogue
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative for a substituted 1,2,4-triazole and may differ for the specific compound of interest.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tandfonline.comnih.gov The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.
For this compound and its analogues, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the exocyclic amino group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. isres.orgresearchgate.net Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. This visual representation of charge distribution is instrumental in understanding intermolecular interactions, including drug-receptor binding. nih.govresearchgate.net
Investigation of Tautomeric Forms and their Relative Stabilities
1,2,4-Triazole derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton. researchgate.netijsr.net Computational methods, particularly DFT, are employed to investigate the relative stabilities of these tautomers. researchgate.nettubitak.gov.tr By calculating the total energies of the different possible tautomeric structures, it is possible to determine the most stable form in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). tubitak.gov.trresearchgate.net
For 3-amino-1,2,4-triazole, theoretical studies have shown the relative stability of its different tautomers. ijsr.net Similarly, for this compound, computational analysis can predict whether the amino or imino form is more stable and how the ethyl substituent influences the tautomeric equilibrium. Understanding the predominant tautomeric form is crucial as it dictates the molecule's structural and electronic properties and, consequently, its chemical behavior. researchgate.net
Proton Affinities and Atomic Charge Analysis
Proton affinity (PA) is a measure of a molecule's basicity in the gas phase. Computational methods can reliably calculate the PA for different basic sites within a molecule, such as the nitrogen atoms of the triazole ring and the exocyclic amino group in this compound. researchgate.netcdnsciencepub.com These calculations help to identify the most likely site of protonation. tubitak.gov.tr
Atomic charge analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides insights into the charge distribution at the atomic level. isres.org This analysis quantifies the partial charges on each atom, which is essential for understanding the molecule's polarity and electrostatic interactions. For 1,2,4-triazole derivatives, the nitrogen atoms typically carry negative charges, making them nucleophilic centers. isres.orgcdnsciencepub.com
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. pensoft.netacs.org This method is extensively used in drug design to understand the binding modes and affinities of potential drug candidates. nih.gov
For this compound and its analogues, molecular docking studies can be performed to investigate their potential interactions with various biological targets. tandfonline.comcsfarmacie.cz These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. bohrium.com The results of docking studies, often expressed as a binding energy or score, can help to rationalize the biological activity of these compounds and guide the design of new, more potent analogues. pensoft.netacs.org For example, docking studies on similar triazole derivatives have been used to explore their potential as anticancer or antimicrobial agents by predicting their binding to specific enzymes. tandfonline.combohrium.com
Ligand-Receptor Interaction Analysis
Molecular docking is a key computational technique used to predict the binding orientation of a small molecule (ligand) to its macromolecular target (receptor). This analysis provides insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For analogues of 1,2,4-triazole, docking studies have been crucial in understanding their mechanism of action. For instance, in the investigation of novel 1,2,4-triazole derivatives as potential antimicrobial and antiviral agents, molecular docking was used to examine the binding modes of the compounds at the active site of the 1EA1 enzyme. researchgate.net This allowed researchers to explore the recognition patterns of these new analogues with the catalytic triad (B1167595) of amino acids. researchgate.net Similarly, docking simulations of newly synthesized 1H-1,2,4-triazol-3-yl benzenesulfonamide (B165840) derivatives with the active site of P. falciparum dihydropteroate (B1496061) synthase (DHPS) helped identify key interactions. nih.gov These studies revealed strong interactions with residues such as N22, S62, H257, and R255, which stabilize the intermolecular geometry. nih.gov
In another study focusing on 1,2,4-triazole derivatives as potential tubulin polymerization inhibitors, binding experiments confirmed that active compounds compete with colchicine (B1669291) for its binding site on tubulin. researchgate.net Molecular docking of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs into the tubulin–combretastatin A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol, with hydrogen bonds and halogen bonds being the primary electrostatic interactions. nih.gov For example, ligand 4i, with a binding affinity of -8.149 kcal/mol, formed a hydrogen bond with the Asn258 residue. nih.govmdpi.com
The 1,2,4-triazole nucleus itself is recognized for its ability to enhance binding to biological targets due to its capacity to form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions. pensoft.net This versatility makes it a valuable scaffold in drug design. pensoft.net For example, docking studies of 1,2,3-triazole tethered morphine derivatives with the μ-opioid receptor showed that the triazole ring interacts with Tyr148 through a π-donor hydrogen bond, an essential interaction for ligand binding. plos.org
Table 1: Examples of Ligand-Receptor Interactions for 1,2,4-Triazole Analogues
| Compound/Analogue Class | Target Receptor/Enzyme | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1H-1,2,4-triazol-3-yl benzenesulfonamides | P. falciparum DHPS | N22, S62, H257, R255 | Strong intermolecular interactions |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin–combretastatin A-4 binding site | Asn258 | Hydrogen bond, Halogen bond |
| 1,2,3-Triazole tethered morphine derivatives | μ-opioid receptor | Tyr148 | π-donor hydrogen bond |
| 1,2,4-Triazole derivatives | 1EA1 enzyme | Catalytic triad amino acids | Recognition modes explored |
Prediction of Binding Affinities to Biological Targets
Computational methods are also employed to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. These predictions are valuable for prioritizing compounds for synthesis and experimental testing.
In a study of 1,2,4-triazole analogues as anti-tubercular agents targeting DNA gyrase, compound 19 exhibited the highest binding affinity of -16.5 kcal/mol. d-nb.info This compound then served as a template for designing new hypothetical agents, with one designed compound, 19h, showing an even more favorable predicted binding affinity of -21.6 kcal/mol. d-nb.info
Similarly, for a series of 1,2,3-triazole tethered morphine derivatives, docking studies using AutoDock Vina and DOCK 6.11 predicted binding scores for fourteen novel compounds. plos.org For example, compound 3d had a Vina dock score of -9.2 and a DOCK score of -43.63, while compound 3k had scores of -9.7 and -37.29, respectively. plos.org These computational predictions guided the selection of promising candidates for further investigation. plos.org
Molecular docking of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with the tubulin–combretastatin A-4 binding site yielded binding affinities ranging from -6.502 to -8.341 kcal/mol. nih.gov These values indicate efficient binding and helped in identifying the most potent compounds in the series. nih.gov
Table 2: Predicted Binding Affinities of 1,2,4-Triazole Analogues
| Compound/Analogue | Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 19 | DNA gyrase | -16.5 |
| Designed Compound 19h | DNA gyrase | -21.6 |
| Morphine Derivative 3d | μ-opioid receptor | -9.2 (Vina), -43.63 (DOCK) |
| Morphine Derivative 3k | μ-opioid receptor | -9.7 (Vina), -37.29 (DOCK) |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin–combretastatin A-4 binding site | -6.502 to -8.341 |
In Silico Pharmacological Profiling and ADME Predictions
In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This early assessment helps to identify potential liabilities and guide the optimization of pharmacokinetic profiles.
For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, ADME predictions were carried out using SwissADME software. nih.govmdpi.com The results indicated that none of the compounds violated Lipinski's rule of five, suggesting good oral bioavailability. nih.govmdpi.com Toxicity predictions using ProTox-II estimated LD50 values between 440 and 500 mg/kg for all compounds, placing them in class IV toxicity. nih.govmdpi.com
In a study of novel furan (B31954) C-2 quinoline (B57606) coupled 1,2,4-triazoles, in silico ADMET profiling was used to predict molecular descriptors and drug-likeness properties. openmedicinalchemistryjournal.com Similarly, for a series of 1,2,3-triazole-containing quinoline-benzimidazole hybrids, calculated ADMET properties showed that the synthesized compounds violated at most two of Lipinski's rules, making them potential drug candidates, primarily for parenteral use due to predicted low gastrointestinal absorption. nih.gov
A virtual screening of 112 previously synthesized 1,2,4-triazole derivatives for antioxidant activity involved subjecting 23 lead compounds to ADME analysis using the SwissADME server. pensoft.netresearchgate.net This analysis considered parameters such as molecular weight, number of hydrogen bond donors and acceptors, and predicted water solubility to assess their drug-like properties. researchgate.net
Correlation between Experimental and Theoretical Data in Structure-Activity Relationship Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For a series of 1,2,4-triazole derivatives, a QSAR study established a correlative equation between the half-maximal inhibitory concentration (pIC50) and various molecular descriptors, including the heat of formation (DELH), the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR). asianpubs.org The correlation coefficient (r) was 0.7511, indicating a reasonably good correlation. asianpubs.org The study suggested that introducing electron-withdrawing groups and modifying the volume and hydrophobicity of the molecule could enhance activity. asianpubs.org
In another QSAR analysis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, a training set of 40 analogues and a test set of 10 analogues were used to develop a model for their fungicidal activity against Candida albicans. nih.gov The model was validated by cross-validation and external test set prediction and was able to predict the activity of new compounds. nih.gov
QSAR studies on N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazole derivatives against Salmonella enteritidis yielded excellent parabolic correlations between the logarithm of the reciprocal of the minimum inhibitory concentration (log1/C) and the electronic parameter F, with a regression coefficient (R) of 0.9800. mjcce.org.mk Bivariate and trivariate correlations involving other descriptors also showed good to excellent correlation coefficients (R = 0.90 – 0.999). mjcce.org.mk
These examples demonstrate the power of combining experimental data with theoretical calculations to develop robust structure-activity relationships, which are invaluable for the rational design of new and more potent analogues of this compound.
Biological Activities and Pharmacological Potential of 1 Ethyl 1h 1,2,4 Triazol 3 Amine Derivatives
Antimicrobial Efficacy
Derivatives of 1,2,4-triazol-3-amine have been a subject of extensive research for their antimicrobial properties. These compounds have shown a broad spectrum of activity against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
The antibacterial potential of 1,2,4-triazole (B32235) derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. nih.gov Newly synthesized compounds are typically evaluated for their in vitro growth inhibitory activity against standard bacterial strains, and in some cases, against drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium). nih.gov
Research has shown that certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives exhibit significant antibacterial activity. For instance, a derivative with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole showed high antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL. nih.gov Other derivatives with 4-chloro and 4-bromo substituents also demonstrated good activity. nih.gov
Furthermore, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have been screened against a panel of bacteria including S. aureus, B. subtilis (Gram-positive), and E. coli, K. pneumoniae, P. aeruginosa (Gram-negative). nih.gov One study reported that azomethine derivatives were highly active against P. aeruginosa with an MIC of 16 µg/mL. nih.gov Similarly, certain triazolothiadiazoles with a chloro-substituent showed maximum antimicrobial potency with MICs of 16 µg/mL against all tested microorganisms. nih.gov
The introduction of a piperazine (B1678402) moiety to the 1,2,4-triazole-3-thione structure has also been explored. Studies revealed that the presence of a phenylpiperazine group was crucial for high antibacterial activity against all tested microbial strains. nih.gov
Antibacterial Activity of 1,2,4-Triazol-3-amine Derivatives
| Derivative Class | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole-3-amine | Various | 5 µg/mL |
| Nalidixic acid-based 1,2,4-triazole-3-thione (azomethine derivatives) | P. aeruginosa | 16 µg/mL |
| Triazolothiadiazoles (with chloro-substituent) | Various | 16 µg/mL |
Antifungal Spectrum and Potency against Pathogenic Fungi
The 1,2,4-triazole core is a key pharmacophore in many commercially available antifungal drugs. nih.gov Consequently, derivatives of 1,2,4-triazol-3-amine have been extensively investigated for their antifungal properties. These compounds often exhibit a broad spectrum of activity against various pathogenic fungi.
A series of 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized, showing broad-spectrum fungicidal activities at a concentration of 50 μg/mL against five types of phytopathogenic fungi. nih.gov Notably, two compounds from this series exhibited exceptional antifungal activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively, outperforming the control drug mefentrifluconazole (B3027861). nih.gov Molecular docking studies suggested that these derivatives exhibit a strong binding affinity to 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
In another study, new 1H-1,2,4-triazolyl derivatives demonstrated significantly better antifungal activity compared to their antibacterial activity. nih.gov All tested compounds were found to be 6 to 45 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The probable mechanism of action for their antifungal activity is believed to involve the inhibition of CYP51 of Candida albicans. nih.gov
Antifungal Activity of 1,2,4-Triazol-3-amine Derivatives
| Derivative Class | Fungal Strain | Activity (EC50) |
|---|---|---|
| 1,2,4-Triazole derivatives with amino acid fragments | Physalospora piricola | 10.808 µg/mL |
| 10.126 µg/mL |
Antiviral Activity
The 1,2,4-triazole scaffold is present in several antiviral drugs, highlighting the potential of its derivatives in antiviral therapy. nih.govbohrium.com Research into the antiviral properties of 1,2,4-triazole derivatives has shown activity against a range of DNA and RNA viruses. bohrium.com These compounds have been found to be effective against several strains of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, and herpes viruses. nih.gov
The antiviral activity of these derivatives is often attributed to their ability to act as bioisosteres of amide, ester, or carboxyl groups, along with their relatively low toxicity and resistance to metabolic degradation. bohrium.com For instance, isosteric analogs of Acyclovir, an antiherpetic drug, containing the 1,2,4-triazole ring have shown activity against herpes simplex type 1 virus. bohrium.com
Anticancer / Antineoplastic Activity
In addition to their antimicrobial effects, derivatives of 1,2,4-triazol-3-amine have emerged as a promising class of compounds with significant anticancer potential. zsmu.edu.ua
Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, Hep G2)
Numerous studies have evaluated the cytotoxic effects of 1,2,4-triazole derivatives against various human cancer cell lines. A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were synthesized and screened against lung cancer cell lines (A549, NCI-H460, and NCI-H23). Most of these compounds displayed potent cytotoxic activities, with IC50 values ranging from 1.02 to 48.01 µM. nih.gov Specifically, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as the most potent anticancer agent, with IC50 values of 1.09, 2.01, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively. nih.gov
Novel 1,2,4-triazole derivatives have also been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For example, certain aromatic tricyclic hybrids incorporating 1,2,4-triazole moieties were found to be potent against both MCF-7 and HepG2 cancer cells. mdpi.com In one study, a particular compound exhibited an IC50 of 1.52 μM against the MCF-7 cell line, which was more potent than the reference drug Taxol (IC50 = 7.80 μM). mdpi.com
Cytotoxicity of 1,2,4-Triazol-3-amine Derivatives against Human Cancer Cell Lines
| Derivative | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 µM |
| NCI-H460 (Lung) | 2.01 µM | |
| NCI-H23 (Lung) | 3.28 µM | |
| Aromatic tricyclic 1,2,4-triazole hybrid | MCF-7 (Breast) | 1.52 µM |
Antiproliferative Mechanisms
The anticancer activity of 1,2,4-triazol-3-amine derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, the highly potent compound BCTA was found to induce apoptosis in lung cancer cells by upregulating pro-apoptotic proteins. nih.gov
Further investigations into the mechanisms of action have revealed that some of these compounds can act as inhibitors of specific enzymes that are crucial for cancer cell proliferation. For instance, certain 1,2,4-triazole derivatives have been identified as potent inhibitors of histone demethylase LSD1, an enzyme that is often overexpressed in various cancers. mdpi.com The inhibition of such enzymes can lead to the suppression of cancer cell growth and survival. Additionally, some derivatives have been shown to cause apoptosis at a significant rate in cancer cells. mdpi.com
Antiparasitic Potential (e.g., against Trypanosoma cruzi, Plasmodium falciparum)
Derivatives of the 1,2,4-triazole core have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. acs.org
Anti-Trypanosomal Activity: A series of 3-nitro-1H-1,2,4-triazole-based compounds, including amines, amides, and sulfonamides, have shown excellent and selective activity against the amastigote form of T. cruzi in infected L6 cells. acs.orgnih.gov Many of these derivatives displayed inhibitory concentrations (IC50) in the low nanomolar to low micromolar range, with several compounds being significantly more potent than the reference drug, benznidazole. nih.gov For instance, out of one series of 42 compounds tested, eighteen 3-nitro-1,2,4-triazoles showed significant growth inhibitory properties against T. cruzi amastigotes, with IC50 values ranging from 40 nM to 1.97 µM and high selectivity indices (44 to 1320). nih.gov In vivo studies have confirmed the anti-chagasic activity of these nitrotriazole derivatives, with amides and sulfonamides showing the best efficacy in animal models. acs.org The mechanism of action is believed to involve the activation of a type I nitroreductase specific to trypanosomatids. acs.org
Antimalarial Activity: While research is more extensive on T. cruzi, triazole derivatives have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. Glycoconjugates featuring a 1,2,3-triazole ring have been noted as promising antimalarial agents. mdpi.com However, a study on 5-amino-1,2,3-triazole-4-carboxamides that were active against T. cruzi found them to be essentially inactive against P. falciparum (pEC50 < 5.0), indicating that specific structural features are crucial for activity against different parasites. researchgate.net
Table 1: Antiparasitic Activity of Selected 1,2,4-Triazole Derivatives This table is representative of data found in the cited literature and is not exhaustive.
| Compound Class | Parasite | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3-Nitro-1,2,4-triazoles | Trypanosoma cruzi | 40 nM - 1.97 µM | 44 - 1320 | nih.gov |
| 3-Nitro-1,2,4-triazoles | Trypanosoma cruzi | < 1 µM | > 200 | acs.org |
Enzyme Inhibition Studies
The therapeutic efficacy of 1,2,4-triazole derivatives is often linked to their ability to inhibit specific enzymes that are vital for the metabolism and survival of pathogens or are implicated in human diseases.
3-amino-1,2,4-triazole (ATZ), a close structural analog of the parent compound, is a well-documented and specific inhibitor of catalase. researchgate.netrsc.org Catalase is a critical antioxidant enzyme that detoxifies hydrogen peroxide. rsc.org ATZ causes irreversible inhibition by covalently binding to the active site of the tetrameric form of the enzyme. rsc.org
A study on a derivative, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), investigated its inhibitory effect on human erythrocyte catalase at various pH levels. The results showed that the inhibition was pH-dependent, with the strongest inhibition observed at pH 7.5 (IC50: 23.21 µM) and the weakest at pH 5.5 (IC50: 49.01 µM). rsc.org This specific inhibition of catalase makes ATZ and its derivatives valuable tools for studying oxidative stress and peroxisomal function. researchgate.net
Table 2: Inhibition of Human Erythrocyte Catalase by ATZc
| pH | IC50 (µM) |
|---|---|
| 5.5 | 49.01 |
| 7.5 | 23.21 |
Data sourced from Çıkrıkcı & Gençer, 2024. rsc.org
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that regulates the topological state of DNA and is a validated target for antibiotics. Several series of 1,2,4-triazole derivatives have been developed as inhibitors of this enzyme.
One study focused on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). Two compounds from this series, 9n and 9o, demonstrated inhibitory activity against E. coli DNA gyrase comparable to the reference drug ciprofloxacin. Molecular docking studies showed that these compounds have a high affinity for the enzyme's active site. Another recent study described novel triazole-containing inhibitors targeting Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov A lead compound, BDM71403, was found to be more potent against Mtb gyrase than the reference inhibitor gepotidacin (B1671446) and was shown to inhibit the enzyme's activity as a novel bacterial topoisomerase inhibitor (NBTI). nih.gov
Table 3: DNA Gyrase Inhibitory Activity of Selected Triazole Derivatives
| Compound Series | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine (Cmpd IV) | E. coli | 0.68 µM | mdpi.com |
| Spiropyrimidinetriones | M. tuberculosis | 2 µM | nih.gov |
| BDM71403 | M. tuberculosis | More potent than gepotidacin | nih.gov |
Imidazoleglycerol-phosphate dehydratase (IGPD), also known as HIS3 in yeast, is an enzyme in the histidine biosynthesis pathway of bacteria, plants, and fungi. As this enzyme is absent in humans, it represents a selective target for antimicrobial and herbicidal agents.
The 1,2,4-triazole ring is capable of mimicking the imidazole (B134444) heterocycle of the enzyme's natural substrate, making its derivatives effective inhibitors. A series of novel 5-aminomethyl-1,2,4-triazole-3-carboxamides were synthesized and showed a high model affinity for the catalytic site of mycobacterial IGPD. The antimicrobial activity of these compounds against M. smegmatis, a relative of M. tuberculosis, correlated with their high binding energy values, suggesting that their mechanism of action is based on binding to the IGPD catalytic site. The compound 3-amino-1,2,4-triazole is also known to target IGPD.
The cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a primary target for azole antifungal drugs. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to the suppression or death of the fungus.
Numerous 1,2,4-triazole derivatives have been designed as potent CYP51 inhibitors. A series of benzimidazole-1,2,4-triazole derivatives exhibited significant antifungal potential, particularly against Candida glabrata. Three compounds from this series (6b, 6i, and 6j) showed higher activity, with minimum inhibitory concentration (MIC) values of 0.97 µg/mL, compared to voriconazole (B182144) and fluconazole. Molecular docking confirmed a favorable binding mode for these compounds in the CYP51 active site. Similarly, novel 1,2,4-triazole derivatives containing amino acid fragments were designed based on the structure of the fungicide mefentrifluconazole and showed strong binding affinity to CYP51, resulting in exceptional antifungal activity against Physalospora piricola. The inhibitory mechanism involves the coordination of a nitrogen atom (typically N-4) of the triazole ring with the heme iron in the enzyme's active site, acting as a non-competitive inhibitor.
Other Pharmacological Attributes
Beyond their specific antiparasitic and enzyme-inhibiting activities, derivatives of 1,2,4-triazole exhibit a wide array of other pharmacological properties.
Anticancer and Antiproliferative Activity: Certain 1,2,4-triazole-3-carboxamide derivatives have been shown to induce leukemia cell death at low micromolar concentrations by inhibiting cell cycle progression. Other derivatives, such as 1,2,4-triazolethiones, have also displayed anticancer activity.
Antimicrobial Activity: In addition to their antifungal properties, 1,2,4-triazole derivatives have shown antibacterial potential against both Gram-positive and Gram-negative bacteria, including Micrococcus luteus and Pseudomonas aeruginosa.
Anticonvulsant Activity: N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized and evaluated as anticonvulsant agents. Two compounds, 6f and 6l, showed potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with their mechanism potentially linked to an increase in GABA content in the brain.
Anti-inflammatory and Analgesic Activity: The 1,2,4-triazole scaffold is present in compounds screened for anti-inflammatory and analgesic properties.
Other Enzyme Inhibition: Research has shown that 1,2,4-triazole derivatives can inhibit a variety of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting potential applications in Alzheimer's disease and diabetes. Additionally, certain hybrid molecules have been designed as selective inhibitors of COX-2, aromatase, B-RAFV600E, and EGFR, indicating potential in cancer therapy.
Anti-inflammatory Properties
Compounds featuring the 1,2,4-triazole moiety have demonstrated notable anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade. researchgate.netmdpi.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins. nih.gov
Research into diaryl-1,2,4-triazole derivatives has identified compounds with potent and selective inhibitory activity against COX-2. For instance, derivatives 21a and 21b , which incorporate a urea (B33335) linker and a sulfamoylphenyl moiety, were found to be highly potent against COX-2, with activity comparable to the selective COX-2 inhibitor celecoxib (B62257). mdpi.com In vivo studies confirmed that these compounds also exhibit significant analgesic and anti-inflammatory effects. mdpi.com Another study highlighted compound 42 , which demonstrated a 91% inhibition of carrageenan-induced paw edema in mice, a greater effect than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which showed 82% inhibition under the same conditions. mdpi.com Molecular docking studies have further elucidated these interactions, showing that active derivatives can occupy the celecoxib binding site within the COX enzyme, confirming the molecular basis for their activity. nih.gov
Table 1: In Vitro COX Enzyme Inhibition by Select 1,2,4-Triazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |
| 21a | 8.85 | 1.98 | mdpi.com |
| 21b | 9.15 | 2.13 | mdpi.com |
| 14 | 13.5 | 0.04 | nih.gov |
| Celecoxib (Reference) | 6.12 - 15.18 | 0.82 - 0.95 | mdpi.comnih.gov |
| Diclofenac (Reference) | 3.8 | 0.84 | nih.gov |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant capacity, is implicated in numerous diseases. isres.org Synthetic antioxidants are of great interest for their potential to mitigate this damage. researchgate.net Derivatives of 1,2,4-triazole have been identified as a promising class of synthetic antioxidants. isres.orgresearchgate.net
These compounds exert their effects by scavenging various free radicals. Studies have demonstrated their ability to neutralize nitric oxide, hydrogen peroxide, and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. isres.org The antioxidant capacity can be influenced by the specific chemical groups attached to the triazole core. For example, the presence of a hydroxyl (-OH) group at the para position of an aromatic ring substituent was found to enhance antioxidant activity, likely due to the potential for extended conjugation after hydrogen radical abstraction. isres.org In one study, novel Schiff base-1,2,4-triazoles derived from butylated hydroxytoluene (BHT) were synthesized and showed superior DPPH radical scavenging activity compared to the standard antioxidant BHT. isres.org Another investigation into 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols found that introducing a free amino group or a phenyl substituent at the N4 position of the triazole ring generally increased antioxidant activity.
Antihypertensive and Anticonvulsant Effects
Derivatives of 1,2,4-triazole have shown significant potential in the management of cardiovascular and neurological disorders.
Antihypertensive Effects A specific derivative, 1-(β-phenylethyl)-4-amino-1,2,4-triazolium bromide (Hypertril) , has been investigated for its antihypertensive properties. In studies using spontaneously hypertensive rats, this compound demonstrated a reliable, dose-dependent antihypertensive effect following a 30-day administration. The effect was found to be competitive with or superior to that of metoprolol. The mechanism appears to be linked to the improvement of myocardial energy metabolism and a reduction in secondary mitochondrial dysfunction caused by hypertension. researchgate.net
Anticonvulsant Effects The anticonvulsant properties of 1,2,4-triazole derivatives are well-documented, with many compounds showing efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov A key mechanism of action for many of these compounds is their interaction with GABA-A receptors. nih.gov For example, a series of novel 1,2,4-triazol-3-amine derivatives were designed to mimic the structure of zolpidem, an α1-selective agonist of the GABA-A receptor. nih.gov The anticonvulsant effects of these compounds were fully antagonized by flumazenil, a benzodiazepine (B76468) receptor antagonist, confirming the involvement of GABA-A receptors. nih.gov
Notably, compounds 5c and 5g were identified as particularly potent in the PTZ-induced seizure test. nih.gov In the MES test, their potency was even greater. nih.gov Furthermore, some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promise in models of pharmacoresistant epilepsy. unifi.it Compound TP-427 was found to be two to three times more potent than the established antiepileptic drug valproate in the 6Hz seizure model, which represents a model of pharmacoresistant seizures. unifi.it
Table 2: Anticonvulsant Activity (ED₅₀) of Select 1,2,4-Triazole Derivatives in Mice
| Compound | Test Model | ED₅₀ (mg/kg) | Source |
| 5c | PTZ | ~52.5 | nih.gov |
| 5g | PTZ | ~16.5 | nih.gov |
| 5c | MES | ~11.8 | nih.gov |
| 5g | MES | ~10.5 | nih.gov |
| 4p | MES | 10.2 | researchgate.net |
| TP-427 | 6Hz (32 mA) | 40.9 | unifi.it |
| Valproate (Reference) | 6Hz (32 mA) | 124.9 | unifi.it |
Analgesic and Neuroprotectant Properties
The therapeutic potential of 1,2,4-triazole derivatives extends to pain management and protection against neuronal damage.
Analgesic Properties Several studies have confirmed the analgesic potential of 1,2,4-triazole derivatives in various animal models. nih.gov Their efficacy has been demonstrated in the acetic acid-induced writhing test and the hot plate method, which assess peripheral and central analgesic activity, respectively. nih.gov Research suggests that combining the 1,2,4-triazole ring with other heterocyclic structures, such as pyrazole (B372694), can lead to compounds with significant antinociceptive activity. researchgate.net For example, derivatives combining pyrazole derivatives of 1,2,4-triazol-3-thiol with a 2,6-dichlorophenyl substituent showed promising activity in both the writhing test and a formalin model of pain inflammation.
Neuroprotectant Properties Derivatives of 1,2,4-triazole are being explored as neuroprotective agents for treating conditions like ischemic stroke. researchgate.netnih.gov In a rat model of middle cerebral artery occlusion, compound 24 , a 1,3,5-triaryl substituent triazole derivative, was shown to reduce the size of cerebral infarction, improve neurological outcomes, and restore redox balance. nih.gov Another study found that compound 11 protected cells from cytotoxicity by chelating iron, scavenging ROS, and preserving the mitochondrial membrane potential. researchgate.net It also enhanced the antioxidant defense system by increasing levels of superoxide (B77818) dismutase (SOD) and promoting the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). researchgate.net
Hepatoprotective Activity
Certain 1,2,4-triazole derivatives have demonstrated the ability to protect the liver from toxic injury. researchgate.neteurekaselect.compharmj.org.ua A study focused on a novel 5-mercapto-1,2,4-triazole derivative based on nalidixic acid, named MTTN ([1-ethyl-3-(5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)-7-methyl-1,8-naphthyridin]), investigated its effects against carbon tetrachloride (CCl4)-induced liver damage in mice. researchgate.neteurekaselect.com
The administration of CCl4 caused significant hepatotoxicity, evidenced by elevated liver enzymes (ALT and AST) and increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net Pre- and post-treatment with the MTTN compound significantly mitigated this damage. It reduced the serum levels of ALT and AST and lowered hepatic oxidative stress by decreasing MDA levels and increasing the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT). researchgate.neteurekaselect.com These findings suggest that the hepatoprotective effect of this compound is rooted in its potent antioxidant properties. researchgate.net
Mechanism of Action Investigations
Molecular Target Identification and Interaction Dynamics
Understanding the molecular mechanisms underlying the diverse pharmacological effects of 1-Ethyl-1H-1,2,4-triazol-3-amine derivatives is crucial for their development as therapeutic agents. Research has identified several key molecular targets and interaction pathways.
For anticonvulsant activity, a primary target is the GABA-A receptor . nih.gov Certain derivatives are designed as agonists of specific GABA-A receptor subtypes, and their activity can be blocked by benzodiazepine receptor antagonists, confirming their interaction at this site. nih.gov Voltage-gated sodium channels have also been implicated as a target for the anticonvulsant effects of some triazole derivatives. unifi.it
The anti-inflammatory effects are largely attributed to the inhibition of COX-1 and COX-2 enzymes . mdpi.comnih.gov Molecular docking simulations have provided insights into the interaction dynamics, showing that these molecules can fit into the active site of COX enzymes, often mimicking the binding of known inhibitors like celecoxib. nih.gov
In the context of neuroprotection, the Keap1-Nrf2 pathway has been identified as a critical mechanism. nih.gov One promising neuroprotective derivative, compound 24 , was found to induce the nuclear translocation of Nrf2, which in turn promotes the expression of antioxidant proteins like Heme oxygenase-1 (HO-1). nih.gov Surface plasmon resonance (SPR) experiments further suggested that this compound may activate the Nrf2 pathway through direct binding to its negative regulator, Keap1. nih.gov
Influence on Key Biochemical Pathways
Derivatives of the 1,2,4-triazole core, particularly those with substitutions at the N-1, C-3, and C-5 positions, have been shown to modulate various enzymatic and signaling pathways implicated in a range of diseases. The biological activity is often dictated by the nature of these substituents, which determine the compound's affinity and selectivity for specific biological targets.
Antifungal Activity via CYP51 Inhibition: A prominent mechanism of action for many 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have shown that 1,2,4-triazole derivatives containing amino acid fragments can exhibit a strong binding affinity to the active site of CYP51. nih.gov This interaction is a cornerstone of the antifungal efficacy of widely used azole drugs.
Anticancer Mechanisms:
Kinase Inhibition: Certain 1,2,4-triazole derivatives have demonstrated the ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a 1,2,4-triazole moiety act as potent inhibitors of casein kinase 2 (CSNK2), a protein involved in cell growth and proliferation. nih.gov Crystallographic studies have revealed that the triazole ring can form key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov
Topoisomerase Inhibition: Some fused 1,2,4-triazole systems, such as 1,2,4-triazolo[4,3-a]quinoxaline derivatives, have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov
Induction of Apoptosis: In human leukemia cells, synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest and apoptosis. mdpi.com
Antiviral Activity: The 1,2,4-triazole scaffold is a component of antiviral drugs like Ribavirin. nih.gov Research into related structures has identified derivatives with activity against various viruses. For example, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been identified as inhibitors of the Yellow Fever Virus. acs.org The mechanism for some triazole-based antivirals involves the inhibition of viral enzymes such as reverse transcriptase, integrase, and protease, which are critical for viral replication. nih.gov
Antibacterial Mechanisms: The antibacterial action of 1,2,4-triazole derivatives can involve the inhibition of essential bacterial enzymes. Molecular docking studies suggest that some 1H-1,2,4-triazolyl derivatives may inhibit the MurB enzyme in E. coli, which is involved in the biosynthesis of the bacterial cell wall. nih.gov
The following table summarizes the influence of various 1,2,4-triazole-3-amine derivatives on key biochemical pathways.
| Derivative Class | Target Pathway/Enzyme | Biological Activity |
| 1,2,4-Triazoles with Amino Acid Fragments | Lanosterol 14α-demethylase (CYP51) | Antifungal |
| Pyrazolo[1,5-a]pyrimidine-Triazoles | Casein Kinase 2 (CSNK2) | Anticancer, Antiviral |
| 1,2,4-Triazolo[4,3-a]quinoxalines | Topoisomerase II | Anticancer |
| 1-Sulfonyl-3-amino-1H-1,2,4-triazoles | Yellow Fever Virus Inhibition | Antiviral |
| 1H-1,2,4-Triazolyl Derivatives | MurB Enzyme | Antibacterial |
| Fused 1,2,4-Triazoles | Various bacterial targets | Antibacterial |
Structure-Activity Relationship (SAR) Derivation and Optimization
The pharmacological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any fused heterocyclic systems. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Substitutions at the N-1 Position: The substituent at the N-1 position of the 1,2,4-triazole ring plays a significant role in determining the biological activity.
In a series of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, the nature of the sulfonyl group was found to be critical for anti-Yellow Fever Virus activity. acs.org
For 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides, the length and nature of the alkyl chain influence antiproliferative effects. Specifically, n-decyloxymethyl derivatives showed potent activity in inducing leukemia cell death. mdpi.com
Substitutions at the C-3 Position: The amino group at the C-3 position is a common feature in many biologically active 1,2,4-triazoles and serves as a key point for further derivatization.
In a study of benzimidazole-1,2,4-triazole hybrids, the presence of a cycloalkyl or an electron-rich heterocyclic fragment at the third position of the triazole ring was found to be essential for antibacterial activity. researchgate.net
Substitutions at the C-5 Position: Modifications at the C-5 position, often involving a thiol group (leading to triazolethiones), have yielded compounds with a broad spectrum of activities.
For 4-amino-5-aryl-4H-1,2,4-triazole derivatives, substituents on the aryl ring at the C-5 position significantly impact antibacterial activity. For instance, a trichloromethyl group on the phenyl ring resulted in high potency. mdpi.com
Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems is a common strategy to enhance biological activity.
Derivatives of 1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine have shown excellent antibacterial activity. nih.gov The nature of the substituents on the fused ring system is critical for potency.
SAR studies on bis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxalines indicated that these fused systems had improved topoisomerase II inhibitory activity compared to their mono-triazolo counterparts. nih.gov
The table below summarizes key SAR findings for various 1,2,4-triazole derivative series.
| Compound Series | Key Structural Feature | Impact on Biological Activity |
| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | n-Decyloxymethyl group at N-1 | Increased antiproliferative activity against leukemia cells. mdpi.com |
| Benzimidazole-1,2,4-triazole Hybrids | Cycloalkyl or electron-rich heterocycle at C-3 | Essential for antibacterial activity. researchgate.net |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | Trichloromethyl group on the C-5 aryl ring | High antibacterial potency. mdpi.com |
| Fused 1,2,4-Triazoloquinoxalines | Bis-triazolo fused system | Improved topoisomerase II inhibition. nih.gov |
Beyond Medicinal Chemistry: Applications and Research in Other Fields
Agrochemical Applications
The 1,2,4-triazole (B32235) core is a foundational element in a multitude of commercially successful agrochemicals. Derivatives are known for their systemic action and broad-spectrum activity, making them vital tools in modern agriculture. While specific data for 1-Ethyl-1H-1,2,4-triazol-3-amine is not extensively documented, its parent compound, 1H-1,2,4-triazol-3-amine, serves as a raw material in the synthesis of various pesticides. researchgate.netmedchemexpress.comchemscene.com This lineage suggests that the ethylated derivative is a candidate for similar biological activities.
Herbicidal Efficacy and Resistance Group Classification
Numerous derivatives of 1,2,4-triazole are potent herbicides. researchgate.nettandfonline.com For instance, compounds like amicarbazone (B1667049) and sulfentrazone, which belong to the triazolinone class, are effective protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. researchgate.net These herbicides fall into the HRAC (Herbicide Resistance Action Committee) Group 14 (USA Group E). Research into novel selenium-containing triazole carboxamides has also shown significant herbicidal effects against weeds like cucumber and Leptochloa chinensis. tandfonline.com Given that the parent compound 1H-1,2,4-triazol-3-amine is a precursor for herbicides, it is plausible that this compound could be developed into a selective herbicide, though specific efficacy data and its corresponding resistance group classification are yet to be determined through targeted research. researchgate.netsmolecule.com
Fungicidal Applications
The 1,2,4-triazole scaffold is perhaps most famous in the agrochemical world for its role in developing powerful fungicides. nih.govbohrium.com Many of these, known as demethylation inhibitors (DMIs), target the CYP51 enzyme (14α-demethylase), which is crucial for sterol biosynthesis in fungi. mdpi.com This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Derivatives of 3-amino-1,2,4-triazole have demonstrated notable fungicidal action against pathogens like Candida albicans. csfarmacie.cz Studies on the closely related isomer, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, have confirmed its antifungal activity. This indicates a strong potential for this compound to exhibit similar properties, although specific efficacy values (e.g., EC₅₀) against key plant pathogens need to be established. mdpi.comontosight.ai
Table 1: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives Against Plant Pathogens
| Compound/Derivative Class | Target Pathogen(s) | Efficacy (EC₅₀ mg/L) | Reference(s) |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 | bohrium.com |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 | bohrium.com |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phytophthora infestans | 0.46 | bohrium.com |
| 1,2,4-Triazole derivatives with amino acid fragments | Physalospora piricola | 10.126 - 10.808 | mdpi.com |
Insecticidal Applications
The versatility of the 1,2,4-triazole structure extends to insect control. researchgate.netmedchemexpress.comchemscene.com Research has shown that the nature of the alkyl group on the triazole skeleton can significantly influence insecticidal activity. researchgate.net Novel 1,2,4-triazole derivatives containing an amidine moiety have demonstrated good efficacy against pests like Aphis gossypii (cotton aphid). researchgate.net Other research focuses on designing triazolinone derivatives as acetylcholinesterase (AChE) inhibitors, a well-established target for insecticides. jst.go.jp While direct insecticidal testing of this compound is not widely reported, its structure fits the profile of a molecule that could be modified to develop new insecticidal agents. researchgate.net
Materials Science and Coordination Chemistry
Beyond its biological potential, the structural features of this compound make it a valuable candidate for applications in materials science, particularly as a ligand for creating complex metal-based structures.
Ligand Design for Coordination Compounds
The 1,2,4-triazole ring system is an excellent ligand for coordinating with metal ions. The nitrogen atoms of the ring, along with the exocyclic 3-amino group, provide multiple binding sites (a polyfunctional nucleophilic reagent), allowing the molecule to act as a bridge between metal centers to form coordination polymers and other complex structures. researchgate.net The parent compound, 3-amino-1,2,4-triazole, is known to form coordination compounds with metals like cobalt. The presence of the ethyl group on the N1 atom in this compound modifies its steric and electronic properties but preserves the key N2, N4, and amino nitrogen atoms essential for coordination. This makes it a promising building block for designing novel coordination compounds with unique magnetic, optical, or catalytic properties. researchgate.netisres.org
Precursors for New Functional Materials (e.g., Polymers, Metal-Organic Frameworks)
The ability of this compound to act as a multitopic ligand makes it an ideal organic linker for the synthesis of advanced functional materials like Metal-Organic Frameworks (MOFs). medchemexpress.comchemscene.com MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, creating highly porous structures.
The parent molecule, 1H-1,2,4-triazol-3-amine, is already used as a linker in the construction of MOFs. chemscene.com For example, a related bidentate triazole compound has been used to create MOFs with significant gas adsorption capacities for carbon dioxide and methane. The defined geometry and nitrogen-rich nature of this compound suggest it could be employed to synthesize new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Applications in Ionic Liquids
The 1,2,4-triazole core is a valuable structural motif for the creation of ionic liquids (ILs), which are salts with melting points below 100°C. These materials are of great interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. The quaternization of the nitrogen atoms in the triazole ring leads to the formation of stable triazolium cations, which can be paired with various anions to generate a wide array of ionic liquids.
While this compound itself is a neutral molecule, its derivatives can be readily converted into ionic liquids. For instance, research into novel cellulose (B213188) solvents has led to the synthesis of 4-ethyl-1-methyl-1,2,4-triazolium acetate (B1210297) ([EMTr124][OAc]). acs.org This compound, synthesized by the alkylation of 1-methyl-1,2,4-triazole (B23700) followed by anion exchange, is a room-temperature ionic liquid. acs.org Studies have shown that it is effective in dissolving microcrystalline cellulose, with physicochemical properties comparable to commonly used imidazolium-based ionic liquids. acs.org The stability of the 1,2,4-triazolium cation is a key feature, offering potential advantages over other heterocyclic cations in certain applications. acs.org
Further research has demonstrated the synthesis of various 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts, highlighting the versatility of the 1-alkyl-1,2,4-triazole scaffold in producing ionic liquids with specific properties. researchgate.net The synthesis typically involves the alkylation of 1,2,4-triazole at the N-1 position, followed by quaternization at the N-4 position. researchgate.net These findings underscore the potential of the 1-ethyl-1,2,4-triazole (B97956) structure, as seen in this compound, as a foundational component for designing novel ionic liquids for a range of applications, from biomass processing to electrochemical systems. acs.orgresearchgate.net
Corrosion Inhibition Studies
The prevention of metal corrosion is a significant industrial challenge, and organic heterocyclic compounds have emerged as effective and environmentally benign corrosion inhibitors. The 1,2,4-triazole ring, particularly when functionalized with groups containing heteroatoms like nitrogen and sulfur, is a highly effective structural feature for corrosion inhibition. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Derivatives of this compound have shown significant promise as corrosion inhibitors. For example, two novel compounds incorporating a 1-ethyl-1,2,4-triazol-3-yl moiety have been synthesized and evaluated as corrosion inhibitors for aluminum in a 0.5 M NaOH solution. ijcsi.pro The study revealed that the inhibition efficiency of these compounds increases with their concentration and that they act as mixed-type inhibitors, affecting both anodic and cathodic processes of corrosion. ijcsi.pro The adsorption of these inhibitors on the aluminum surface was found to follow the Temkin isotherm, suggesting a physical adsorption mechanism. ijcsi.pro
| Compound | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| CpdI¹ | Varies | 25-45 | 20-45 |
| CpdII² | Varies | 25-45 | 50-85 |
| Data sourced from a study on novel triazole compounds as corrosion inhibitors for aluminum. ijcsi.pro |
The effectiveness of triazole derivatives as corrosion inhibitors is attributed to the presence of multiple adsorption centers, including the nitrogen atoms of the triazole ring and the lone pair of electrons on the nitrogen atom of the amine group. rsc.orgresearchgate.net These features facilitate strong adsorption onto the metal surface. rsc.org Studies on various 4-amino-1,2,4-triazole (B31798) derivatives have shown high inhibition efficiencies for mild steel in acidic media, further supporting the crucial role of the amino group in enhancing the protective properties of the triazole core. rsc.orgresearchgate.net The collective evidence suggests that this compound is a strong candidate for use as a corrosion inhibitor, leveraging both its triazole ring and its amino functional group to protect metal surfaces.
Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or biologically relevant molecules, through a change in their fluorescence properties. The design of these sensors typically involves three components: a fluorophore (the light-emitting unit), a receptor (the analyte-binding unit), and a linker. The 1,2,4-triazole ring has emerged as a versatile component in the construction of fluorescent chemosensors, often serving as a rigid and stable linker or as an integral part of the receptor unit.
Research has demonstrated the incorporation of the 1,2,4-triazole moiety into more complex systems for targeted applications. For instance, fluorescent 1,2,4-triazole-peptide conjugates have been designed and synthesized for the targeted delivery to pediatric brain tumor cells. acs.org In this work, the triazole derivative is part of a larger conjugate that includes fluorescent carbon nanoparticles and a dipeptide that targets specific receptors on cancer cells. acs.org This highlights the role of the triazole as a key structural element in the development of sophisticated diagnostic and therapeutic agents. acs.org
While direct studies on this compound as a standalone fluorescent chemosensor are not prominent, the principles of chemosensor design suggest its potential as a building block. The amine group can be readily functionalized to introduce a fluorophore or to act as a binding site for specific analytes. The triazole ring itself can participate in the electronic system of the sensor, influencing its photophysical properties upon analyte binding. Studies on 1,2,3-triazole derivatives have shown their successful use as fluorescent probes for the enantioselective sensing of carbohydrates and for detecting proteins. researchgate.net This demonstrates the general applicability of the triazole core in the field of fluorescent chemosensors, paving the way for the future development of sensors based on the this compound scaffold.
Conclusion and Future Perspectives in 1 Ethyl 1h 1,2,4 Triazol 3 Amine Research
Summary of Key Academic Contributions and Research Gaps
Academic research has firmly established the 1,2,4-triazole (B32235) nucleus as a "privileged scaffold" due to its presence in a wide array of biologically active agents. nih.gov Key contributions in the field have focused on the synthesis of various derivatives and screening them for a broad spectrum of pharmacological activities. These activities include antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.net Synthetic routes to create diverse 1,2,4-triazole systems are well-documented, often involving multi-step processes that provide access to a variety of functionalized molecules. nih.govnih.govacs.org
However, a significant research gap exists concerning the specific compound 1-Ethyl-1H-1,2,4-triazol-3-amine. While extensive literature covers the broader class of 1,2,4-triazoles, detailed investigations into the unique properties and potential applications of this particular ethyl- and amino-substituted variant are limited. Most studies utilize similar structures as intermediates for creating more complex molecules. This lack of focused research presents a clear opportunity for future investigation. The unique combination of the hydrophobic ethyl group at the N1 position and the reactive amino group at the C3 position provides a distinct chemical profile that warrants dedicated study. ontosight.ai
Table 1: Research Status of this compound and its Congeners
| Area of Research | Key Academic Contributions | Identified Research Gaps |
| Synthesis | Development of versatile synthetic pathways for the 1,2,4-triazole core. nih.govacs.org | Lack of optimized, high-yield synthesis protocols specifically for this compound. |
| Antimicrobial Activity | Numerous 1,2,4-triazole derivatives show potent antifungal and antibacterial effects. nih.govnih.govekb.egmdpi.com | The specific antimicrobial spectrum and potency of this compound are largely uncharacterized. |
| Anticancer Activity | The 1,2,4-triazole scaffold is present in approved anticancer drugs like anastrozole (B1683761) and letrozole. researchgate.netnih.gov Derivatives show antiproliferative activity. nih.gov | No published studies on the specific anticancer or antiangiogenic effects of this compound. |
| Physicochemical Properties | General properties of the 1,2,4-triazole ring are understood (e.g., aromaticity, hydrogen bonding capability). acs.orgorientjchem.org | Detailed experimental and computational analysis of the specific electronic and steric properties conferred by the 1-ethyl and 3-amino groups is needed. |
Interdisciplinary Research Opportunities
The versatile nature of the 1,2,4-triazole scaffold invites a wealth of interdisciplinary collaborations centered around this compound. The amine group, in particular, serves as a reactive handle for further functionalization, allowing for the creation of diverse molecular libraries.
Medicinal Chemistry and Pharmacology: Synthetic chemists can create novel derivatives of this compound, which can then be evaluated by pharmacologists and biologists for various therapeutic effects. This includes screening for anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov
Computational Chemistry and Structural Biology: In silico methods like molecular docking can predict the binding affinity of novel derivatives with biological targets such as enzymes or receptors. acs.orgujmm.org.ua This computational insight can guide synthetic efforts, prioritizing compounds with the highest likelihood of success and helping to elucidate their mechanism of action.
Agricultural Science: Given that many commercial fungicides are triazole-based, there is an opportunity for collaboration with agricultural scientists. nih.govorientjchem.org Research could focus on developing new, more effective, and environmentally benign fungicides derived from the title compound to combat plant pathogens. mdpi.com
Material Science: Triazole derivatives have applications in material sciences, including the development of heat-resistant energetic materials. researchgate.net Collaborations could explore the potential of this compound derivatives in creating novel polymers or coordination compounds with unique thermal or electronic properties.
Translational Potential of this compound Derived Compounds
The translational potential of compounds derived from this compound is significant, primarily due to the proven success of the 1,2,4-triazole core in clinical medicine. researchgate.netbohrium.com The path from laboratory synthesis to clinical application is well-trodden for this class of compounds.
The most immediate translational opportunities lie in drug development. The emergence of drug-resistant pathogens is a critical global health issue, making the development of new antifungal and antibacterial agents essential. nih.gov Derivatives of this compound could be developed as novel antimicrobial agents, potentially overcoming existing resistance mechanisms. ekb.egorientjchem.org
Similarly, in oncology, the 1,2,4-triazole scaffold is a key component of several anticancer drugs. nih.gov Research has shown that modifications to the triazole ring and its substituents can lead to potent antiproliferative and anti-tubulin polymerization activities. researchgate.net By using this compound as a foundational block, new anticancer candidates could be synthesized and advanced through preclinical studies. nih.gov The ultimate goal would be to develop these compounds into targeted therapies for various forms of cancer.
Prospects for Rational Design of Novel Bioactive Agents
Future research will heavily rely on the rational design of new molecules to maximize therapeutic efficacy and minimize toxicity. bohrium.com The this compound structure is an ideal starting point for such endeavors. Rational design strategies, such as structure-activity relationship (SAR) studies and molecular hybridization, are crucial for creating the next generation of triazole-based agents. nih.govorientjchem.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the ethyl group at the N1 position and the amino group at the C3 position, researchers can determine which chemical features are essential for biological activity. For instance, replacing the ethyl group with other alkyl or aryl groups could enhance binding to a specific biological target.
Molecular Hybridization: This technique involves combining the this compound scaffold with other known pharmacophores to create a single hybrid molecule. orientjchem.org This approach can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles. For example, linking the triazole moiety to a fragment known to interact with a specific enzyme could produce a highly potent and selective inhibitor. ekb.egresearchgate.net
Computational Modeling: Advanced in silico tools will continue to play a pivotal role. acs.orgujmm.org.ua Molecular docking can predict how newly designed molecules will interact with their targets, allowing for the pre-screening of virtual compound libraries before committing to laborious and costly chemical synthesis. acs.orgresearchgate.net
Table 2: Strategies for Rational Design of Bioactive Agents from this compound
| Design Strategy | Approach | Potential Outcome |
| Scaffold Modification | Replace the N1-ethyl group with various alkyl, cycloalkyl, or aryl substituents. | Modulate lipophilicity and steric interactions to improve target binding and cell permeability. |
| Functional Group Derivatization | Convert the C3-amino group into amides, sulfonamides, or Schiff bases. | Introduce new hydrogen bonding sites and alter electronic properties to enhance biological activity. |
| Molecular Hybridization | Covalently link the triazole scaffold to other bioactive pharmacophores (e.g., quinolones, amino acids). ekb.egmdpi.com | Create novel compounds with enhanced potency, broader spectrum of activity, or the ability to overcome drug resistance. orientjchem.org |
| Structure-Based Design | Utilize computational docking to design ligands that fit precisely into the active site of a target enzyme or receptor. acs.orgujmm.org.ua | Develop highly selective and potent inhibitors for specific therapeutic targets, such as fungal CYP51 or cancer-related kinases. mdpi.com |
The prospects for designing novel bioactive agents based on this compound are promising, supported by a deep understanding of triazole chemistry and the power of modern drug design technologies.
Q & A
Q. What are the common synthetic routes for 1-Ethyl-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or modification of triazole precursors. For example:
- Microwave-Assisted Synthesis : Microwave irradiation (150–200°C) improves regioselectivity and reduces reaction time. For analogous triazol-3-amines, yields up to 82% were achieved using aryl nitriles and hydrazine derivatives under microwave conditions .
- Gewald Methodology : Modified Gewald reactions involving ethyl-substituted intermediates (e.g., ethyl isocyanides) can introduce the ethyl group. However, stoichiometric adjustments (e.g., molar ratios of amines to carbonyl precursors) are critical to minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Post-synthesis, recrystallization in ethanol or dichloromethane improves purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral features should researchers analyze?
- Methodological Answer :
- 1H NMR : The ethyl group (-CH2CH3) appears as a triplet (δ ~1.30–1.50 ppm for -CH3) and quartet (δ ~3.90–4.10 ppm for -CH2-). The triazole NH2 group shows broad singlets near δ 5.50–6.00 ppm .
- 13C NMR : The triazole ring carbons resonate at δ 145–160 ppm, while the ethyl carbons appear at δ 12–15 ppm (-CH3) and δ 35–40 ppm (-CH2-) .
- IR Spectroscopy : NH2 stretching vibrations (3350–3450 cm⁻¹) and triazole ring C=N/C-N vibrations (1550–1650 cm⁻¹) confirm functional groups .
- UV-Vis : Conjugation in the triazole ring results in λmax ~250–280 nm (ε ~10³–10⁴ L·mol⁻¹·cm⁻¹), useful for concentration determination .
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data during compound characterization?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C, H, N content) may arise from incomplete purification or solvent retention. Strategies include:
- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture (e.g., ethanol or water) that skew results .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ for C5H10N4: calcd 127.0994, found 127.0998) .
- Recrystallization Repetition : Repeat purification with alternative solvents (e.g., hexane/ethyl acetate) to remove impurities .
Advanced Research Questions
Q. What strategies enable regioselective derivatization of the triazole ring in this compound, particularly under microwave-assisted conditions?
- Methodological Answer : Regioselectivity is controlled by:
- Microwave Power Modulation : Higher power (300–500 W) favors substitution at the N1 position due to rapid heating and kinetic control .
- Catalytic Systems : Cu(I) or Pd catalysts direct cross-coupling reactions (e.g., Suzuki-Miyaura) to the C5 position of the triazole .
- Protecting Groups : Temporary protection of the NH2 group (e.g., acetylation) prevents unwanted side reactions during alkylation .
Q. How can computational methods like DFT and molecular docking enhance the understanding of this compound's electronic properties and biological interactions?
- Methodological Answer :
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~5.2 eV for triazol-3-amines), charge distribution (negative charge on NH2, positive on triazole), and tautomeric stability (1H vs. 4H forms) .
- Molecular Docking : Screen derivatives for HIV-1 reverse transcriptase inhibition. For example, ethyl-substituted triazoles show improved binding affinity (~8.5 kcal/mol) compared to methyl analogs due to hydrophobic interactions in the NNIBP pocket .
Q. What crystallographic approaches are employed to resolve tautomeric forms and intermolecular interactions in triazole derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves tautomeric forms (e.g., 1H vs. 4H) by analyzing bond lengths (N-N: ~1.31 Å, C-N: ~1.33 Å) and hydrogen-bonding networks (N-H···N, ~2.8–3.0 Å) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in aryl-substituted analogs contributes ~15% to crystal packing) .
Q. In designing this compound analogs for HIV-1 reverse transcriptase inhibition, which structural modifications have shown promise in improving potency and selectivity?
- Methodological Answer :
- Hydrophobic Substituents : Bulky tert-butyl or chloro-phenyl groups at the triazole C5 position enhance binding to the RT hydrophobic pocket (IC50 ~0.8 µM vs. ~5.2 µM for unsubstituted analogs) .
- Bioisosteric Replacement : Replacing the ethyl group with cyclopropyl improves metabolic stability while maintaining potency (t½ ~4.2 h in hepatic microsomes) .
Q. How can researchers systematically analyze contradictory data between spectral confirmation and elemental analysis results in triazole-based compounds?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR (quantitative 13C for carbon count), HRMS (exact mass), and combustion analysis .
- Synchrotron XRD : Resolve crystal structures to confirm stoichiometry and detect co-crystallized solvents .
- Statistical Error Analysis : Calculate confidence intervals for elemental analysis (e.g., ±0.3% for C/H/N) to assess significance of discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
